1-(2-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
Description
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-methylthieno[2,3-c]pyrazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O2S/c1-7-8-6-11(13(17)18)19-12(8)16(15-7)10-5-3-2-4-9(10)14/h2-6H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQAEMKEAJXVHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(S2)C(=O)O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid typically involves the following steps:
Formation of the Thienopyrazole Core: This can be achieved through the cyclization of appropriate precursors such as 2-chlorobenzoyl chloride and 3-methylthiophene-2-carboxylic acid under acidic or basic conditions.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via carboxylation reactions, often using carbon dioxide under high pressure and temperature in the presence of a catalyst.
Industrial Production Methods: Industrial production may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the chlorophenyl group or the thienopyrazole core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce various functional groups onto the chlorophenyl ring.
Scientific Research Applications
1-(2-Chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 1-(2-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid exerts its effects depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting or activating their function. The exact molecular targets and pathways involved are subjects of ongoing research.
Material Science: Its electronic properties can be exploited in the design of new materials for use in electronics or photonics.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical properties of 1-(2-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid and its analogs:
Structural and Electronic Differences
- Trifluoromethyl vs. Methyl : The CF₃ group in the trifluoromethyl analog (CID 7144596) increases electron-withdrawing effects, lowering the pKa of the carboxylic acid and enhancing solubility in basic media .
- Dichlorinated Derivatives : Compounds with 2,4-dichlorophenyl groups (e.g., CAS 735335-54-3) exhibit higher LogP values (~3.0), suggesting improved membrane permeability .
Biological Activity
1-(2-Chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and therapeutic applications, supported by data tables and relevant case studies.
- Chemical Formula: C13H9ClN2O2S
- Molecular Weight: 292.75 g/mol
- CAS Number: 565171-05-3
- IUPAC Name: 1-(2-chlorophenyl)-3-methylthieno[2,3-c]pyrazole-5-carboxylic acid
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from appropriate precursors. The synthetic route often includes the formation of thieno[2,3-c]pyrazole scaffolds through cyclization reactions involving substituted phenyl compounds.
Antitumor Activity
Recent studies have highlighted the compound's antitumor properties. In vitro assays demonstrated significant inhibition of various cancer cell lines, including HeLa and HCT116 cells. The compound exhibited an IC50 value of approximately 1.46 µM against VEGFR-2 kinase, indicating its potential as an anti-cancer agent by targeting angiogenesis pathways .
Anti-inflammatory Properties
The compound has shown promising anti-inflammatory effects in preclinical models. It was evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. Preliminary results suggest that it exhibits greater COX-2 selectivity compared to traditional NSAIDs like diclofenac .
Antimicrobial Activity
In addition to its antitumor and anti-inflammatory activities, this compound has been assessed for antimicrobial properties. Studies indicated that it possesses antibacterial activity against a range of pathogenic bacteria, making it a candidate for further development as an antimicrobial agent .
Case Studies
Q & A
Q. Key Conditions :
- Solvent systems: DMF/water (), THF ().
- Catalysts: Pd(PPh₃)₄ for coupling reactions.
- Purification: Column chromatography or recrystallization ().
Q. Reference :
Advanced: How can reaction conditions be optimized to improve the yield of thieno[2,3-c]pyrazole derivatives?
Answer:
Critical factors include:
- Temperature Control : Low temperatures (0–5°C) during acyl chloride additions () prevent side reactions.
- Catalyst Loading : Pd(PPh₃)₄ at 5 mol% in coupling reactions enhances efficiency ().
- Solvent Choice : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while de-gassing reduces oxidation.
Q. Reference :
Basic: What spectroscopic techniques are used for structural characterization?
Answer:
- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and carbonyl groups (δ ~170 ppm). reports detailed NMR shifts for analogous pyrazole-carboxylic acids.
- IR Spectroscopy : Confirms carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O bonds (~1680 cm⁻¹).
- X-ray Crystallography : Resolves crystal packing and bond angles (e.g., C–C bond length: 1.515 Å in ).
Q. Reference :
Advanced: How do substituents on the phenyl ring influence biological activity?
Answer:
Structure-Activity Relationship (SAR) studies suggest:
Q. Reference :
Advanced: How can contradictions in reported biological data be resolved?
Answer:
Strategies include:
Purity Validation : Use HPLC or mass spectrometry to confirm >95% purity ().
Assay Standardization : Control variables like pH, temperature, and solvent (DMSO concentration affects solubility).
Structural Confirmation : Compare crystallographic data () to rule out polymorphic differences.
Case Study : Discrepancies in IC₅₀ values for analogs in vs. 5 were resolved by re-testing under uniform assay conditions.
Q. Reference :
Basic: What purification methods are recommended for this compound?
Answer:
- Recrystallization : From ethanol/water mixtures for high-purity crystals.
- Column Chromatography : Silica gel with ethyl acetate/hexane gradients ().
- Acid-Base Extraction : Isolate the carboxylic acid via pH adjustment ().
Q. Reference :
Advanced: What computational methods aid in predicting the compound’s reactivity?
Answer:
- DFT Calculations : Optimize transition states for cyclization steps ().
- Molecular Docking : Predict binding modes with target proteins (e.g., COX-2 inhibition).
- ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity.
Q. Reference :
Basic: What safety precautions are necessary during handling?
Answer:
- PPE : Gloves, goggles, and lab coats ().
- Ventilation : Use fume hoods due to potential irritant vapors (e.g., THF, DMF).
- Storage : Inert atmosphere at –20°C to prevent decomposition.
Q. Reference :
Advanced: How can regioselectivity be controlled during pyrazole ring formation?
Answer:
Q. Reference :
Basic: What are the key physicochemical properties of this compound?
Answer:
- Molecular Weight : 322.78 g/mol (calculated from ).
- Solubility : Poor in water; soluble in DMSO, DMF.
- Melting Point : ~212–216°C (analog data from ).
Q. Reference :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
